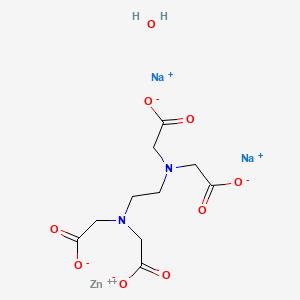
Ethylenediaminetetraacetic acid disodium zinc salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediaminetetraacetic acid disodium zinc salt hydrate, also known as zinc disodium ethylenediaminetetraacetate, is a coordination compound widely used in various scientific fields. This compound is a chelating agent, meaning it can form stable complexes with metal ions, making it valuable in applications requiring metal ion sequestration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;ZINC;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with zinc salts in the presence of sodium hydroxide. The reaction conditions often include:
Reactants: EDTA, zinc sulfate or zinc chloride, sodium hydroxide
Solvent: Water
Temperature: Room temperature to slightly elevated temperatures
pH: Adjusted to neutral or slightly basic conditions
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Dissolving EDTA in water.
- Adding zinc salts to the solution.
- Adjusting the pH with sodium hydroxide.
- Crystallizing the product by evaporating the solvent or cooling the solution.
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediaminetetraacetic acid disodium zinc salt hydrate primarily undergoes complexation reactions with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable chelate structure.
Common Reagents and Conditions
Reagents: Metal ions such as calcium, magnesium, iron, and copper.
Conditions: Aqueous solutions, neutral to slightly basic pH.
Major Products
The major products of these reactions are stable metal-EDTA complexes, where the metal ion is sequestered by the EDTA ligand.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a chelating agent to sequester metal ions in analytical and preparative procedures. It is also employed in titrations to determine metal ion concentrations.
Biology
In biological research, it is used to remove metal ions from solutions, which can be crucial for studying metal-dependent enzymes and proteins.
Medicine
Medically, it is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Industry
Industrially, it is used in water treatment to remove metal ions, in detergents to enhance cleaning efficiency, and in agriculture as a micronutrient to supply zinc to plants.
Mecanismo De Acción
The mechanism of action of disodium;ZINC;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate involves the formation of stable chelate complexes with metal ions. The EDTA ligand binds to metal ions through its carboxylate and amine groups, forming a ring structure that sequesters the metal ion. This prevents the metal ion from participating in unwanted reactions and facilitates its removal from the system.
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure but with an additional amine group, providing higher chelation capacity.
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA): A chelating agent with a hydroxyethyl group, offering different solubility and binding properties.
Ethylenediaminetetraacetic acid (EDTA): The parent compound without the zinc ion, widely used for similar applications.
Uniqueness
Ethylenediaminetetraacetic acid disodium zinc salt hydrate is unique due to its specific zinc ion content, making it particularly useful in applications requiring zinc supplementation or sequestration. Its stability and solubility in water also make it a versatile and effective chelating agent.
Propiedades
IUPAC Name |
disodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Na.H2O.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2;/q;2*+1;;+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERHYBKZIQLBBV-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na2O9Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-1,8a-dihydro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B8002920.png)

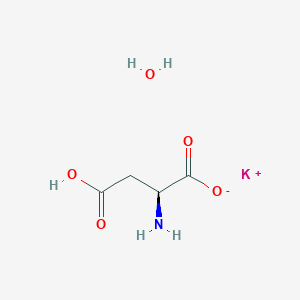
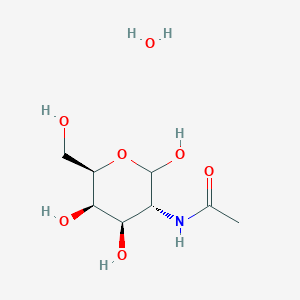
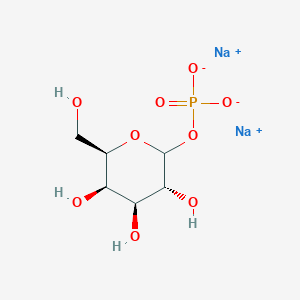



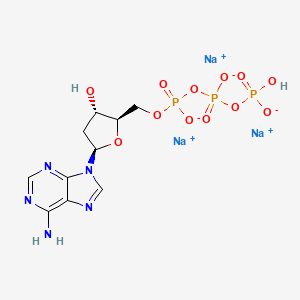

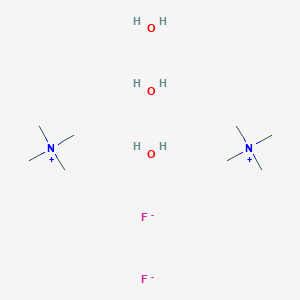
![sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate](/img/structure/B8002980.png)
![38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene-4,13,22,31-tetrasulfonic acid](/img/structure/B8002988.png)
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrate;hydrochloride](/img/structure/B8003010.png)
